Antiproliferative Activity Against Human Cancer Cell Lines Relative to 5-Fluorodeoxyuridine
The target compound demonstrated cytotoxic activity against human lung, breast, and CNS cancer cell lines at low concentrations. The reference drug 5-fluorodeoxyuridine served as a comparator, and the compound achieved comparable or superior growth inhibition in these assays . The absence of a structurally matched congener in the same assay precludes a direct head-to-head claim, but the data establish a baseline potency that can be benchmarked against future analogs.
| Evidence Dimension | Cancer cell line cytotoxicity |
|---|---|
| Target Compound Data | Low micromolar activity (exact IC50 values not publicly available for independent verification) |
| Comparator Or Baseline | 5-fluorodeoxyuridine (reference drug; IC50 values vary by cell line, typically 0.1–10 µM range) |
| Quantified Difference | Claimed comparable or superior activity; precise fold-difference not extractable from accessible sources |
| Conditions | Human lung, breast, and CNS cancer cell lines (Hammam et al., 2005; specific cell line identities not disclosed in accessible summaries) |
Why This Matters
Procurement of this compound enables replication of the published anticancer screening data, whereas purchase of a structurally similar but untested analog would require de novo validation.
